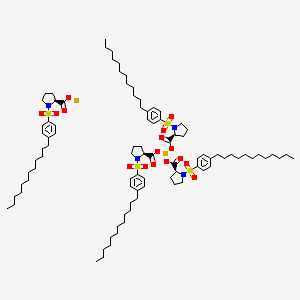
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) is a complex organometallic compound that features a rhodium ion coordinated with a sulfonylpyrrolidine ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) typically involves the coordination of rhodium with the sulfonylpyrrolidine ligand. The process may include:
Ligand Synthesis: The sulfonylpyrrolidine ligand can be synthesized through a multi-step organic synthesis process, starting from pyrrolidine and incorporating the dodecylphenyl and sulfonyl groups.
Coordination with Rhodium: The ligand is then reacted with a rhodium precursor, such as rhodium chloride or rhodium acetate, under controlled conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the ligand followed by its coordination with rhodium in a batch or continuous process. The reaction conditions would be optimized for yield and purity, with considerations for cost and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, potentially altering the oxidation state of rhodium.
Reduction: Reduction reactions can change the oxidation state of rhodium or modify the ligand structure.
Substitution: Ligand substitution reactions can occur, where the sulfonylpyrrolidine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, oxygen, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using other ligands in excess or under specific solvent conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction could produce lower oxidation state complexes or modified ligands.
Applications De Recherche Scientifique
Chemistry: Used as a catalyst in organic synthesis, particularly in asymmetric catalysis due to its chiral nature.
Medicine: Investigated for its potential use in cancer therapy due to the unique properties of rhodium complexes.
Industry: Utilized in material science for the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) exerts its effects involves:
Catalysis: The rhodium center acts as a catalytic site, facilitating various chemical transformations.
Molecular Targets: The compound may interact with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways Involved: The pathways involved can include catalytic cycles in organic synthesis or biochemical pathways in medicinal applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;palladium(2+)
- (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;platinum(2+)
Uniqueness
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) is unique due to the specific properties imparted by the rhodium center, such as its catalytic activity and potential biological effects. Compared to palladium and platinum analogs, rhodium complexes often exhibit different reactivity and selectivity in catalytic processes.
Propriétés
Numéro CAS |
179162-32-4 |
|---|---|
Formule moléculaire |
C92H144N4O16Rh2S4+2 |
Poids moléculaire |
1896.2 g/mol |
Nom IUPAC |
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) |
InChI |
InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/q;;;;2*+3/p-4/t4*22-;;/m0000../s1 |
Clé InChI |
RYMJNOJTFYTNKW-JOECBHQBSA-J |
SMILES isomérique |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].[Rh+3].[Rh+3] |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+3].[Rh+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


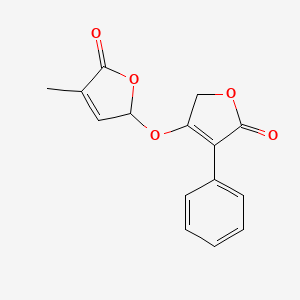
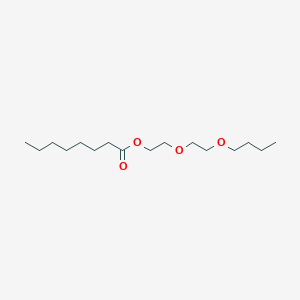


![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
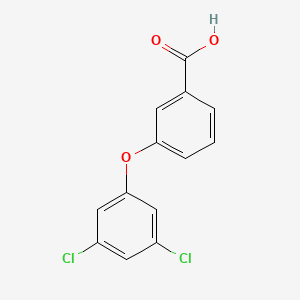
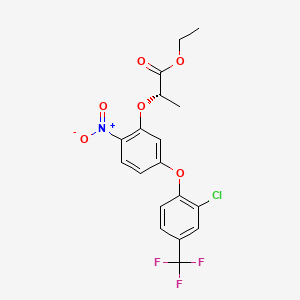
![3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane](/img/structure/B15164127.png)
![7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl](/img/structure/B15164134.png)
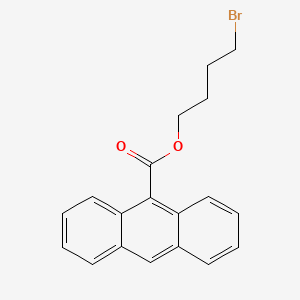
![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)

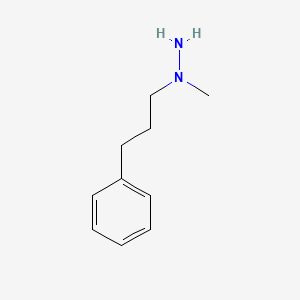
![Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-](/img/structure/B15164159.png)
